L-Galactose-13C-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.15 g/mol |

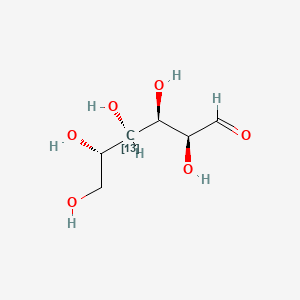

IUPAC Name |

(2S,3R,4R,5S)-2,3,4,5,6-pentahydroxy(413C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m1/s1/i6+1 |

InChI Key |

GZCGUPFRVQAUEE-CCEQULCMSA-N |

Isomeric SMILES |

C([C@@H]([13C@H]([C@H]([C@@H](C=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

L-Galactose-1-13C: A Technical Guide to its Chemical Properties and Applications

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the chemical properties, metabolic significance, and experimental applications of L-Galactose-1-13C. As a stable isotope-labeled monosaccharide, it serves as a powerful tracer in metabolic research, nutritional studies, and pharmaceutical development.

Core Chemical Properties

L-Galactose-1-13C is the isotopically labeled form of L-Galactose, where the carbon atom at the C1 position is replaced with the 13C isotope. This substitution increases the molecular weight by approximately one unit compared to the unlabeled compound, enabling its detection and quantification by mass spectrometry.

| Property | Value | Source |

| Chemical Formula | C₅¹³CH₁₂O₆ | [1] |

| Molecular Weight | 181.15 g/mol | [1][2] |

| Appearance | White Solid (Assumed) | General knowledge |

| Parent Compound CAS | 15572-79-9 (L-Galactose) | [3][4] |

| Labeled Compound CAS | 70849-30-8 (D-Galactose-1-13C) | [5] |

| Canonical SMILES | OC--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--C=O | [1][2] |

Metabolic Pathways and Significance

Isotopically labeled carbohydrates are invaluable for tracing metabolic pathways.[] L-Galactose-1-13C can be used to investigate novel metabolic routes in various organisms and to study the complexities of glycan biosynthesis and carbohydrate utilization.[]

L-Galactose Metabolism in Bacteroides vulgatus

A novel metabolic pathway for L-galactose has been identified in the human gut bacterium Bacteroides vulgatus.[8][9] This pathway converts L-galactose into intermediates that can enter central metabolism. The process involves three key enzymatic steps.[8][9]

Context: D-Galactose Metabolism in Humans (Leloir Pathway)

For context, the primary pathway for galactose metabolism in humans is the Leloir pathway, which processes D-galactose.[10][11] This pathway converts D-galactose into glucose-1-phosphate, which can then enter glycolysis.[11][12] Understanding this canonical pathway is crucial for researchers studying galactose metabolism and related disorders.

Experimental Protocols & Workflows

The use of L-Galactose-1-13C in research requires robust protocols for its synthesis, purification, and analysis.

Synthesis Protocol: Chemo-enzymatic Method

A common strategy for synthesizing 13C-labeled monosaccharides at the C1 position is an adaptation of the Fischer-Sowden reaction, which involves the addition of labeled nitromethane to a shorter aldose.[13][14]

Objective: To synthesize L-Galactose-1-13C from L-arabinose.

Materials:

-

L-arabinose

-

Nitromethane-13C (13CH₃NO₂)

-

Sodium methoxide

-

Sulfuric acid

-

Dowex resin

-

Standard laboratory glassware and purification apparatus

Methodology:

-

Nitromethane Addition (Chain Extension): L-arabinose is reacted with 13C-labeled nitromethane in the presence of a base (e.g., sodium methoxide). This reaction forms a mixture of epimeric nitro-alcohols.

-

Nef Reaction: The resulting nitro-alcohol mixture is treated with a strong acid (e.g., sulfuric acid) to hydrolyze the nitro group into an aldehyde, yielding a mixture of L-Galactose-1-13C and its C2 epimer, L-talose-1-13C.[13]

-

Purification: The epimeric sugars are separated using column chromatography (e.g., with a Dowex resin) to isolate pure L-Galactose-1-13C.

-

Characterization: The final product's identity and isotopic enrichment are confirmed using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[14]

Analytical Protocol: LC-MS for Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing and quantifying isotopically labeled sugars in complex biological samples.[15]

Objective: To detect and quantify L-Galactose-1-13C in a biological matrix.

Methodology:

-

Sample Preparation:

-

For complex carbohydrates (glycans), perform acid hydrolysis (e.g., with trifluoroacetic acid) to release the constituent monosaccharides.[15]

-

Neutralize the sample and remove particulates by centrifugation or filtration.

-

Derivatization (e.g., with 1-phenyl-3-methyl-5-pyrazolone, PMP) may be performed to improve chromatographic separation and detection sensitivity, though it is optional for MS detection.[15]

-

-

Chromatographic Separation (HPLC):

-

Separate the monosaccharides using an appropriate HPLC column, such as an amide column, which is effective for polar compounds like sugars.[16]

-

Use an isocratic or gradient elution with a mobile phase typically consisting of acetonitrile and water.

-

-

Mass Spectrometric Detection (MS):

-

Use a mass spectrometer (e.g., a single quadrupole or tandem MS) with an electrospray ionization (ESI) source.[15]

-

Monitor the specific mass-to-charge ratio (m/z) for L-Galactose-1-13C. The use of Single Ion Recording (SIR) enhances selectivity and sensitivity.[16]

-

Quantification is achieved by comparing the signal intensity to a calibration curve generated from standards of known concentrations.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-GALACTOSE | 15572-79-9 [chemicalbook.com]

- 4. L-Galactose | C6H12O6 | CID 84996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. D-Galactose-1-13C | C6H12O6 | CID 10899282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. l-Galactose metabolism in Bacteroides vulgatus from the human gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Galactose - Wikipedia [en.wikipedia.org]

- 11. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 12. microbenotes.com [microbenotes.com]

- 13. Synthesis and Characterization of <EM>D</EM>-Galactose-1-<sup>13</sup>C [tws.xml-journal.net]

- 14. Synthesis and characterization of D-Galactose-1-13C [inis.iaea.org]

- 15. Monosaccharide Analysis Methods - Creative Biolabs [creative-biolabs.com]

- 16. waters.com [waters.com]

Synthesis of L-Galactose-¹³C-1: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the availability of isotopically labeled compounds is crucial for a wide range of studies, including metabolic pathway tracing, glycobiology research, and pharmaceutical development. This in-depth technical guide outlines a feasible synthetic pathway for L-Galactose-¹³C-1, a valuable tool for such investigations.

This guide provides a detailed, multi-step chemical synthesis strategy, beginning with the commercially available ¹³C-labeled precursor, D-Galactose-¹³C-1. The core of the synthesis involves a key stereochemical inversion at the C-5 position of the galactose backbone, effectively converting the D-enantiomer to the desired L-enantiomer. The described methodologies are based on established chemical transformations in carbohydrate chemistry.

Summary of Quantitative Data

The following table summarizes the expected yields and purity for the key steps in the synthesis of L-Galactose-¹³C-1, based on reported data for analogous non-labeled and labeled syntheses.

| Step | Product | Starting Material | Expected Yield (%) | Purity (%) | Isotopic Enrichment (%) | Reference |

| 1. Synthesis of Starting Material | D-Galactose-¹³C-1 | Nitromethane-¹³C | 42.6 | 99.7 | 99.1 | [1] |

| 2. Oxidation | Galactaric acid-¹³C-1 | D-Galactose-¹³C-1 | ~90 | High | >99 | [1] |

| 3. Monolactonization & Reduction | L-Galactono-1,4-lactone-¹³C-1 | Galactaric acid-¹³C-1 | Moderate | Good | >99 | |

| 4. Final Reduction | L-Galactose-¹³C-1 | L-Galactono-1,4-lactone-¹³C-1 | High | >98 | >99 |

Experimental Protocols

This section details the experimental procedures for the key transformations in the synthesis of L-Galactose-¹³C-1.

Step 1: Synthesis of D-Galactose-¹³C-1 (Starting Material)

The starting material, D-Galactose-¹³C-1, can be synthesized from nitromethane-¹³C and D-lyxose via a nitroaldol condensation followed by a Nef reaction. A reported method for the synthesis of D-Galactose-¹³C-1 from nitromethane-¹³C achieves a yield of 42.6% with a chemical purity of 99.7% and an isotopic abundance of 99.1%[1].

Step 2: Oxidation of D-Galactose-¹³C-1 to Galactaric acid-¹³C-1

This step involves the oxidation of both the aldehyde and the primary alcohol groups of D-Galactose-¹³C-1 to carboxylic acids, yielding the symmetrical galactaric acid (mucic acid).

Materials:

-

D-Galactose-¹³C-1

-

Nitric acid (concentrated)

-

Distilled water

-

Ice bath

Procedure:

-

In a fume hood, dissolve D-Galactose-¹³C-1 in a minimal amount of water in a round-bottom flask.

-

Cool the flask in an ice bath.

-

Slowly add concentrated nitric acid dropwise with constant stirring. The reaction is exothermic and will produce nitrogen oxides, so proper ventilation and caution are essential.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently (e.g., on a water bath at 60-70 °C) for several hours until the evolution of brown fumes ceases.

-

Cool the reaction mixture in an ice bath to induce crystallization of galactaric acid-¹³C-1.

-

Collect the crystalline product by vacuum filtration, wash it with a small amount of cold water, and then with ethanol.

-

Dry the product under vacuum to obtain pure galactaric acid-¹³C-1.

Step 3: Selective Reduction and Lactonization to L-Galactono-1,4-lactone-¹³C-1

This crucial step involves the selective reduction of one of the two carboxylic acid groups of the meso-galactaric acid-¹³C-1. This selective reduction, followed by spontaneous lactonization, breaks the symmetry of the molecule and establishes the L-configuration at C-5. This can be achieved via a bis-lactone intermediate or through enzymatic reduction. A chemical approach is detailed below.

Materials:

-

Galactaric acid-¹³C-1

-

Sodium borohydride (NaBH₄) or other suitable reducing agent

-

Anhydrous solvent (e.g., THF or dioxane)

-

Acid for workup (e.g., dilute HCl)

Procedure:

-

Suspend galactaric acid-¹³C-1 in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Carefully add the reducing agent (e.g., sodium borohydride) portion-wise with vigorous stirring. The reaction may be slow due to the low solubility of galactaric acid.

-

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the carboxylic acid peak).

-

Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of an acid (e.g., dilute HCl) at 0 °C.

-

The resulting L-galactonic acid-¹³C-1 will be in solution. The solution is then typically heated to promote the formation of the more stable L-galactono-1,4-lactone-¹³C-1.

-

The product can be purified by crystallization or column chromatography.

Step 4: Reduction of L-Galactono-1,4-lactone-¹³C-1 to L-Galactose-¹³C-1

The final step is the reduction of the lactone to the corresponding aldehyde, yielding L-Galactose-¹³C-1.

Materials:

-

L-Galactono-1,4-lactone-¹³C-1

-

Sodium amalgam or a selective reducing agent like sodium borohydride in the presence of a Lewis acid

-

Acidic buffer or dilute acid for maintaining pH

Procedure:

-

Dissolve L-Galactono-1,4-lactone-¹³C-1 in a suitable solvent (e.g., water or a mixed aqueous-organic solvent).

-

Maintain the pH of the solution in the acidic range (e.g., pH 3-4) using a buffer or by the controlled addition of a dilute acid.

-

Slowly add the reducing agent (e.g., sodium amalgam or a pre-formed complex of NaBH₄) while monitoring the temperature to keep it low (e.g., 0-5 °C).

-

Monitor the reaction progress by TLC.

-

Upon completion, the reaction is worked up by neutralizing the excess acid and removing any inorganic salts.

-

The final product, L-Galactose-¹³C-1, can be purified by crystallization or by using chromatographic techniques such as column chromatography on silica gel or a specialized carbohydrate resin.

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of L-Galactose-¹³C-1 from D-Galactose-¹³C-1.

Caption: Chemical synthesis workflow for L-Galactose-¹³C-1.

Logical Relationship of Stereoisomers

The following diagram illustrates the key stereochemical relationship between the starting material and the final product.

Caption: Stereochemical relationship between D- and L-Galactose.

References

Isotopic Labeling with L-Galactose-13C-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems.[1] By replacing one or more atoms of a molecule with their stable or radioactive isotopes, researchers can track the passage of these labeled compounds through metabolic pathways, providing invaluable insights into cellular physiology and disease mechanisms. This guide focuses on the application of L-Galactose-13C-1, a stable isotope-labeled sugar, for in-depth metabolic studies. This compound serves as a crucial tool in elucidating complex biological processes, from vitamin C biosynthesis in plants to galactose metabolism in mammals, and holds significant potential in the realm of drug discovery and development.[2]

This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with the use of this compound in metabolic research. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary to effectively employ this versatile isotopic tracer in their studies.

Core Applications of this compound

The unique biochemical properties of L-galactose make its isotopically labeled form, this compound, a valuable tool in several key areas of research:

-

Metabolic Pathway Tracing: this compound is instrumental in delineating and quantifying the flux through metabolic pathways.[2] By monitoring the incorporation of the 13C label into downstream metabolites, researchers can gain a detailed understanding of pathway dynamics and regulation. This is particularly relevant for studying the L-galactose pathway for ascorbic acid (vitamin C) biosynthesis in plants and the Leloir pathway for galactose metabolism in mammals.

-

Glycobiology Research: As a constituent of certain glycoconjugates, labeled L-galactose can be used to study the biosynthesis and turnover of glycoproteins and glycolipids.[2] This has significant implications for understanding cell-cell recognition, signaling, and immune responses.

-

Drug Development: In the pharmaceutical industry, this compound can be used to assess the metabolic fate of galactose-containing drug candidates and to study their impact on galactose metabolism.[2] This information is crucial for evaluating the pharmacokinetic and pharmacodynamic properties of new therapeutic agents.

-

Liver Function Assessment: The metabolism of galactose primarily occurs in the liver. The 13C-galactose breath test, which measures the amount of 13CO2 exhaled after administration of 13C-labeled galactose, serves as a non-invasive method to assess liver function.[3]

Key Metabolic Pathways Involving L-Galactose

The L-Galactose Pathway for Ascorbic Acid (Vitamin C) Biosynthesis in Plants

In plants, the primary route for ascorbic acid synthesis is the L-galactose pathway. This pathway starts from GDP-D-mannose and involves a series of enzymatic conversions. The use of this compound can help to elucidate the flux through the later stages of this pathway.

The Leloir Pathway for Galactose Metabolism in Mammals

In mammals, the Leloir pathway is the primary route for the conversion of galactose to glucose-1-phosphate, which can then enter glycolysis or be converted to glycogen. L-Galactose can also be metabolized, albeit typically to a lesser extent than D-galactose, and its labeled form can be used to probe the activity of this pathway.

Quantitative Data Presentation

The following tables summarize key quantitative data relevant to the application of this compound in metabolic studies.

Table 1: Kinetic Parameters of Key Enzymes in Galactose Metabolism

| Enzyme | Organism/Tissue | Substrate | Km (mM) | Vmax (µmol/min/mg) | Inhibitors |

| Galactokinase (GALK) | Pig Liver | Galactose | 0.23 | 0.43 (mmol/min/kg liver) | Galactose-1-phosphate (non-competitive) |

| Human Fibroblasts | Galactose | 0.48 | - | - | |

| Human Amniotic Fluid Cells | Galactose | 0.34 | - | - | |

| L-Galactose Dehydrogenase (L-GalDH) | Spinach | L-Galactose | 0.116 | - | L-Ascorbic Acid (competitive, Ki = 0.133 mM) |

| Camu-camu | L-Galactose | 0.21 | 4.26 (s-1, kcat) | - | |

| GDP-L-galactose phosphorylase (VTC2) | Arabidopsis thaliana | GDP-L-Galactose | 1.8 (with Pi) | 19 (with Pi) | - |

| Arabidopsis thaliana | GDP-L-Galactose | 26 (with d-Glc-1-P) | 2.6 (with d-Glc-1-P) | - |

Note: Vmax values can vary significantly based on purification and assay conditions. Ki represents the inhibition constant.

Table 2: Quantitative Data from a 13C-Galactose Breath Test in Humans

This table presents data from a study assessing whole-body galactose oxidation capacity in classic galactosemia (CG) patients and healthy controls using an oral dose of 1-13C labeled galactose (7 mg/kg). The cumulative percentage dose of administered galactose recovered as 13CO2 in exhaled air at 120 minutes (CUMPCDT120) is shown.[3][4]

| Group | N | Median CUMPCDT120 (%) | Range (%) |

| Classical Galactosemia Patients | 34 | 0.29 | 0.08 - 7.51 |

| Homozygous p.Ser135Leu Patients | 2 | 9.44 | 8.66 - 10.22 |

| Heterozygous p.Ser135Leu Patient | 1 | 18.59 | - |

| NBS Detected Variant Patients | 4 | 13.79 | 12.73 - 14.87 |

| Healthy Controls | 4 | 9.29 | 8.94 - 10.02 |

NBS: Newborn Screening

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

-

Introduction of the 13C label: This is often achieved by using a small, commercially available 13C-labeled building block.

-

Chain extension and stereochemical control: A series of organic reactions are employed to build the carbon backbone of the sugar and to control the stereochemistry at each chiral center to match that of L-galactose.

-

Purification and characterization: The final product is purified using techniques like chromatography, and its identity and isotopic enrichment are confirmed by analytical methods such as HPLC, mass spectrometry, and NMR spectroscopy.

Experimental Workflow for 13C Metabolic Flux Analysis in Cell Culture

This protocol outlines a general workflow for tracing the metabolism of this compound in cultured cells.

1. Cell Culture and Isotopic Labeling:

-

Culture cells of interest to the desired confluency under standard conditions.

-

Replace the standard culture medium with a medium containing this compound at a known concentration. The concentration will depend on the specific cell type and experimental goals.

-

Incubate the cells for a predetermined period. For steady-state analysis, this should be long enough for the isotopic label to reach equilibrium in the metabolic network. For kinetic analysis, multiple time points will be required.

2. Metabolism Quenching and Metabolite Extraction:

-

Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the medium and washing the cells with ice-cold saline, followed by the addition of a cold solvent like liquid nitrogen or a methanol/water mixture.

-

Extract the intracellular metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water. The choice of solvent will depend on the polarity of the target metabolites.

-

Separate the extract from the cell debris by centrifugation.

3. Sample Preparation for Analytical Measurement:

-

For Mass Spectrometry (MS):

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a solvent compatible with the chosen chromatography method (e.g., HILIC or reversed-phase).

-

Include internal standards for quantification.

-

-

For Nuclear Magnetic Resonance (NMR) Spectroscopy:

4. Analytical Measurement:

-

Mass Spectrometry:

-

Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system (LC-MS).

-

Acquire data in a full-scan mode to detect all isotopologues of the metabolites of interest.

-

-

NMR Spectroscopy:

-

Acquire 1D 13C or 1H NMR spectra. For more detailed structural information, 2D NMR experiments like HSQC or HMBC can be performed.

-

5. Data Processing and Interpretation:

-

Identify and quantify the different isotopologues (molecules with different numbers of 13C atoms) for each metabolite of interest.

-

Correct for the natural abundance of 13C.

-

Use specialized software to perform metabolic flux analysis (MFA), which involves fitting the experimental labeling data to a metabolic network model to calculate the flux through each reaction.

Protocol for the 13C-Galactose Breath Test

This protocol provides a general outline for conducting a 13C-galactose breath test to assess liver function.

1. Patient Preparation:

-

The patient should fast for a specified period before the test, typically overnight.

-

A baseline breath sample is collected into a collection bag or tube.

2. Administration of 13C-Galactose:

-

A solution containing a known amount of 13C-labeled galactose (e.g., 1-13C-galactose) is given to the patient to drink.

3. Breath Sample Collection:

-

Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 2-4 hours after ingestion of the galactose solution.

4. Analysis of Breath Samples:

-

The concentration of 13CO2 in the breath samples is measured using an isotope ratio mass spectrometer (IRMS) or a non-dispersive infrared spectrometer (NDIRS).

5. Data Analysis:

-

The rate of 13CO2 excretion is calculated and often expressed as the cumulative percentage of the administered 13C dose recovered over time. This provides a measure of the liver's capacity to metabolize galactose.

Conclusion

Isotopic labeling with this compound is a sophisticated and powerful methodology for probing the intricacies of cellular metabolism. Its applications span fundamental biological research to preclinical drug development, offering a unique window into the dynamic processes that govern life. By providing quantitative data on metabolic fluxes and pathway activities, this technique enables a deeper understanding of health and disease. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers seeking to harness the potential of this compound in their scientific endeavors. As analytical technologies continue to advance, the precision and scope of isotopic labeling studies will undoubtedly expand, further solidifying the role of tracers like this compound in the future of biomedical research.

References

- 1. agilent.com [agilent.com]

- 2. Kinetic studies with liver galactokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C-breath tests in hepatology (cytosolic liver function) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Update on diagnostic value of breath test in gastrointestinal and liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of <EM>D</EM>-Galactose-1-<sup>13</sup>C [tws.xml-journal.net]

- 6. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. research.reading.ac.uk [research.reading.ac.uk]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 10. How to make an NMR sample [chem.ch.huji.ac.il]

- 11. publish.uwo.ca [publish.uwo.ca]

An In-depth Technical Guide to the Stability and Storage of L-Galactose-1-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-Galactose-1-¹³C. The information presented herein is crucial for ensuring the integrity and purity of this isotopically labeled monosaccharide in research and development settings. The guide synthesizes available data on the stability of galactose, outlines potential degradation pathways, and provides detailed experimental protocols for stability assessment.

Introduction

L-Galactose-1-¹³C is a stable, non-radioactive isotopically labeled sugar that serves as a valuable tracer in metabolic research, glycobiology, and pharmaceutical development.[][2][3] Its utility in these fields is predicated on its chemical purity and structural integrity. Understanding the factors that can affect its stability is paramount for accurate and reproducible experimental outcomes. This guide addresses the core requirements for maintaining the quality of L-Galactose-1-¹³C through appropriate storage and handling.

While specific stability data for L-Galactose-1-¹³C is not extensively published, the stability of the unlabeled D-isomer, D-galactose, has been studied and provides a strong foundation for understanding its behavior. The presence of a stable isotope like ¹³C does not significantly alter the chemical properties of a molecule from a stability and storage perspective. Therefore, the data for D-galactose can be largely extrapolated to L-Galactose-1-¹³C.

Recommended Storage and Handling

For routine use, L-Galactose-1-¹³C should be stored in a tightly sealed container at room temperature, protected from light and moisture. For long-term storage, refrigeration (2-8°C) or freezing (-20°C or -80°C) in a desiccated environment is recommended to minimize degradation.

Key Handling Recommendations:

-

Hygroscopicity: L-Galactose is a hygroscopic solid. It is essential to handle it in a dry environment, such as a glove box or a room with controlled humidity, to prevent moisture absorption.

-

Inert Atmosphere: For long-term storage, particularly of bulk quantities, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

-

Aqueous Solutions: Aqueous solutions of L-Galactose-1-¹³C are less stable than the solid form. If solutions are prepared, they should be used promptly. For storage of solutions, sterile filtration is recommended over autoclaving, as autoclaving can lead to significant degradation, especially in the presence of buffers. If short-term storage is necessary, refrigeration is advised.

Stability Data

The following tables summarize the available quantitative data on the stability of galactose. This data is primarily derived from studies on D-galactose in aqueous solutions, but provides valuable insights into the stability of L-Galactose-1-¹³C.

Table 1: Stability of Aqueous Galactose Solutions at Various Temperatures

| Concentration (% w/v) | Temperature (°C) | Storage Duration (weeks) | Degradation (%) |

| 5 | 25 | 6 | < 5 |

| 30 | 25 | 6 | < 5 |

| 5 | 45 | 6 | ~5 |

| 30 | 45 | 6 | ~10 |

| 5 | 65 | 6 | ~10 |

| 30 | 65 | 6 | ~25 |

Table 2: Effect of Autoclaving on the Stability of Aqueous Galactose Solutions

| Concentration (% w/v) | Buffer | Degradation upon Autoclaving (%) |

| 5 | Water | < 5 |

| 30 | Water | < 5 |

| 5 | Phosphate | < 5 |

| 30 | Phosphate | < 5 |

| 5 | Acetate | ~10 |

| 30 | Acetate | ~21 |

Degradation Pathways

The primary degradation pathways for galactose include the Maillard reaction, caramelization, and epimerization. These pathways can be influenced by factors such as temperature, pH, and the presence of other reactive molecules.

Figure 1: Potential degradation pathways for L-Galactose-1-¹³C.

Experimental Protocols for Stability Assessment

To ensure the quality of L-Galactose-1-¹³C, a comprehensive stability testing program should be implemented. The following are detailed methodologies for key experiments.

Stability Study Workflow

Figure 2: Workflow for a typical stability study of L-Galactose-1-¹³C.

Purity and Degradation Product Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of L-Galactose-1-¹³C and detect the presence of any degradation products.

Materials:

-

HPLC system with a Refractive Index (RI) detector

-

Aminex HPX-87C column (or equivalent carbohydrate analysis column)

-

L-Galactose-1-¹³C reference standard

-

Deionized water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Volumetric flasks and pipettes

-

0.22 µm syringe filters

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 80:20 v/v). Degas the mobile phase before use.

-

Standard Preparation: Accurately weigh a known amount of L-Galactose-1-¹³C reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh a known amount of the L-Galactose-1-¹³C stability sample and dissolve it in the mobile phase to achieve a concentration within the calibration range.

-

Chromatographic Conditions:

-

Column: Aminex HPX-87C (300 mm x 7.8 mm)

-

Column Temperature: 85°C

-

Mobile Phase: Deionized water

-

Flow Rate: 0.6 mL/min

-

Injection Volume: 20 µL

-

Detector: Refractive Index (RI)

-

-

Analysis: Inject the calibration standards and the sample solution into the HPLC system.

-

Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. Determine the concentration of L-Galactose-1-¹³C in the sample solution from the calibration curve. Calculate the purity as a percentage of the initial concentration. Identify and quantify any degradation products by comparing the chromatogram to that of the initial time point.

Identity Confirmation by Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To confirm the chemical identity of L-Galactose-1-¹³C.

Materials:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

L-Galactose-1-¹³C reference standard

-

Spatula

Procedure:

-

Background Spectrum: Record a background spectrum with a clean and empty ATR crystal.

-

Reference Standard Spectrum: Place a small amount of the L-Galactose-1-¹³C reference standard onto the ATR crystal and record its spectrum.

-

Sample Spectrum: Clean the ATR crystal and place a small amount of the L-Galactose-1-¹³C stability sample onto it. Record the spectrum.

-

Comparison: Compare the spectrum of the sample to the spectrum of the reference standard. The positions and relative intensities of the absorption bands should be consistent.

Water Content by Karl Fischer Titration

Objective: To determine the water content of the L-Galactose-1-¹³C sample.

Materials:

-

Karl Fischer titrator (coulometric or volumetric)

-

Karl Fischer reagent

-

Methanol (anhydrous)

-

Water standard

Procedure:

-

Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions.

-

Standardization: Standardize the Karl Fischer reagent using a known amount of water standard.

-

Sample Analysis: Accurately weigh a known amount of the L-Galactose-1-¹³C sample and introduce it into the titration vessel.

-

Titration: Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

-

Calculation: The instrument software will calculate the water content as a percentage of the sample weight.

Conclusion

The stability of L-Galactose-1-¹³C is critical for its successful application in scientific research. By adhering to the recommended storage and handling guidelines, researchers can minimize degradation and ensure the integrity of this valuable isotopic tracer. The implementation of a robust stability testing program, utilizing the experimental protocols outlined in this guide, will further guarantee the quality and reliability of L-Galactose-1-¹³C throughout its shelf life. While the data for D-galactose provides a strong basis for these recommendations, specific long-term stability studies on solid L-Galactose-1-¹³C are encouraged for critical applications.

References

L-Galactose-1-¹³C: A Technical Guide for Researchers

An In-depth Whitepaper on the Applications and Methodologies for a Key Isotopic Tracer in Metabolic Research

This technical guide provides a comprehensive overview of L-Galactose-1-¹³C, a stable isotope-labeled monosaccharide, for researchers, scientists, and professionals in drug development. This document details its chemical identifiers, applications in metabolic tracing, relevant biochemical pathways, and outlines experimental methodologies.

Core Identifiers and Physicochemical Properties

L-Galactose-1-¹³C is the isotopically labeled form of L-galactose, with a carbon-13 atom at the C1 position. This labeling allows for its use as a tracer in various biochemical and metabolic studies. While a specific CAS number for L-Galactose-1-¹³C is not consistently reported in major chemical databases, it is often referenced by the CAS number of its unlabeled form, with the isotopic labeling specified by the supplier.

| Identifier | Value | Source |

| Compound Name | L-Galactose-1-¹³C | - |

| Synonyms | L-[1-¹³C]galactose | [] |

| Molecular Formula | C₅¹³CH₁₂O₆ | [2] |

| Molecular Weight | 181.15 g/mol | [2] |

| Unlabeled CAS Number | 15572-79-9 (for L-Galactose) | [2] |

| Related CAS Number | 70849-30-8 (for D-Galactose-1-¹³C) | [3] |

Physicochemical properties for L-Galactose are provided below as a reference for the labeled compound.

| Property | Value | Source |

| Molecular Weight | 180.16 g/mol | [4] |

| Physical Description | White powder | [5] |

| XLogP3-AA | -2.9 | [4] |

| Hydrogen Bond Donor Count | 5 | [4] |

| Hydrogen Bond Acceptor Count | 6 | [4] |

| Rotatable Bond Count | 5 | [4] |

Synthesis of ¹³C-Labeled Galactose

A reported method for the synthesis of D-Galactose-1-¹³C utilizes nitromethane-¹³C as the starting material. The key steps involve the separation of the epimers of nitro-D-Galactitol and nitro-D-talitol, which results in the desired D-Galactose. The final product is then characterized by HPLC-ELSD, LC-MS, and ¹H NMR to confirm its structure, purity, and isotopic abundance. A reported synthesis of D-Galactose-1-¹³C achieved a yield of 42.6% with 99.1% ¹³C abundance, 100.0% optical purity, and 99.7% chemical purity.[6]

Applications in Research and Development

L-Galactose-1-¹³C is a valuable tool for tracing metabolic pathways and understanding the fate of this monosaccharide in biological systems. Its applications span several key research areas:

-

Metabolic Pathway Tracing: Researchers utilize L-Galactose-1-¹³C to meticulously track and elucidate metabolic pathways within cells.[] By introducing the labeled sugar, its incorporation and transformation through various metabolic processes can be monitored using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[] This provides profound insights into carbohydrate metabolism and its relevance to various disorders.[]

-

Nutritional Studies: In nutrition research, L-Galactose-1-¹³C is instrumental in investigating the digestion, absorption, and utilization of sugars in the human body.[] This labeled compound allows scientists to observe the nuanced processing of galactose in diverse populations, including individuals with conditions like lactose intolerance or galactosemia.[]

-

Pharmaceutical Development: In the realm of drug discovery, L-Galactose-1-¹³C is a critical tool for evaluating the pharmacokinetics and metabolic fate of new therapeutic agents, particularly those involved in carbohydrate metabolism.[] By incorporating this isotope into drug candidates, researchers can meticulously monitor the drug's metabolic journey and its impact on key metabolic pathways.[]

-

Glycobiology Research: L-Galactose-1-¹³C plays a pivotal role in deciphering the complexities of glycan structures and the biosynthetic pathways of glycoproteins and glycolipids.[] This labeled sugar aids in exploring fundamental biological processes such as cell-cell communication, immune responses, and disease mechanisms.[]

Relevant Metabolic Pathways

The L-Galactose Pathway (Vitamin C Biosynthesis in Plants)

In higher plants, L-galactose is a key intermediate in the primary pathway for the biosynthesis of L-ascorbic acid (Vitamin C).[7][8] The pathway originates from D-mannose-1-phosphate and proceeds through a series of enzymatic reactions. The use of L-Galactose-1-¹³C can be instrumental in studying the flux through this important pathway.

Figure 1. The L-Galactose Pathway for Vitamin C Biosynthesis in Plants.

Enzyme Kinetics in the L-Galactose Pathway

The efficiency of enzymes in this pathway can be quantified by their kinetic parameters.

| Enzyme | Organism | Substrate | K_m_ (mM) | V_max_ (µmol min⁻¹ mg⁻¹) | Source |

| GDP-L-galactose phosphorylase (VTC2) | Arabidopsis thaliana | GDP-L-Galactose | 1.8 | 19 | [9] |

| L-galactose-1-phosphate phosphatase | Arabidopsis thaliana | L-galactose-1-P | 0.044 ± 0.003 | - | [10] |

| L-galactose-1-phosphate phosphatase | Kiwifruit (Actinidia deliciosa) | L-galactose-1-P | 0.15 ± 0.02 | - | [10] |

| L-galactose dehydrogenase | Spinach (Spinacia oleracea) | L-Galactose | 0.128 | - | [11] |

| L-galactose dehydrogenase | Camu camu (Myrciaria dubia) | L-Galactose | 0.206 | - | [11] |

The Leloir Pathway

The Leloir pathway is the primary route for the catabolism of D-galactose . It is currently understood that this pathway is specific to the D-isomer of galactose. Therefore, L-Galactose is not expected to be a substrate for the enzymes of the Leloir pathway.

Figure 2. The Leloir Pathway for D-Galactose Metabolism.

Experimental Protocols: ¹³C Metabolic Flux Analysis

The use of L-Galactose-1-¹³C in metabolic studies typically involves ¹³C Metabolic Flux Analysis (¹³C-MFA). The following is a generalized protocol that can be adapted for specific experimental systems.

Figure 3. General Workflow for a ¹³C Metabolic Flux Analysis Experiment.

Cell Culture and Labeling

-

Culture Preparation: Culture cells or organisms of interest in a defined medium.

-

Introduction of Tracer: Introduce L-Galactose-1-¹³C into the culture medium at a known concentration. The concentration and duration of labeling will depend on the specific experimental goals and the metabolic rate of the system under study.

-

Achieving Steady State: For steady-state flux analysis, allow the culture to reach both a metabolic and isotopic steady state. This ensures that the labeling patterns of intracellular metabolites are stable.

Sample Preparation

-

Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is often achieved by quickly lowering the temperature, for example, by adding the cell culture to a cold solvent like methanol.

-

Metabolite Extraction: Extract intracellular metabolites using a suitable solvent system, such as a mixture of methanol, water, and chloroform.

-

Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), metabolites are often derivatized to increase their volatility and thermal stability.

Analytical Techniques

-

Mass Spectrometry (MS): GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) is used to separate and detect metabolites. The mass spectrometer measures the mass-to-charge ratio of the ions, allowing for the determination of the mass isotopomer distribution of labeled metabolites.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can directly measure the positional enrichment of ¹³C in metabolites, providing detailed information about the flow of the labeled carbon through metabolic pathways.

Data Analysis

-

Isotopomer Distribution Analysis: The raw data from MS or NMR is processed to determine the fractional abundance of each isotopomer for the metabolites of interest.

-

Metabolic Flux Calculation: The isotopomer distribution data, along with a stoichiometric model of the metabolic network and measured extracellular fluxes (e.g., substrate uptake and product secretion rates), are used in computational software to estimate the intracellular metabolic fluxes.

Conclusion

L-Galactose-1-¹³C is a powerful and versatile tool for investigating carbohydrate metabolism. Its application in conjunction with modern analytical techniques like mass spectrometry and NMR spectroscopy provides researchers with the ability to quantitatively trace metabolic pathways, identify metabolic bottlenecks, and understand the metabolic fate of L-galactose in various biological systems. This technical guide serves as a foundational resource for the effective utilization of L-Galactose-1-¹³C in metabolic research and drug development.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. D-半乳糖-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 4. L-Galactose | C6H12O6 | CID 84996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. D-Galactose | C6H12O6 | CID 6036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of <EM>D</EM>-Galactose-1-<sup>13</sup>C [tws.xml-journal.net]

- 7. academic.oup.com [academic.oup.com]

- 8. D-Galactose [webbook.nist.gov]

- 9. A Second GDP-l-galactose Phosphorylase in Arabidopsis en Route to Vitamin C: COVALENT INTERMEDIATE AND SUBSTRATE REQUIREMENTS FOR THE CONSERVED REACTION - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. The 13C-N.M.R. spectra of disaccharides of D-glucose, D-galactose, and L-rhamnose as models for immunological polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to L-Galactose-¹³C-1 and D-Galactose-¹³C-1 for Researchers and Drug Development Professionals

Introduction

Isotopically labeled carbohydrates are indispensable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. Among these, galactose, a C-4 epimer of glucose, plays a crucial role in various biological processes. This technical guide provides an in-depth comparison of L-Galactose-¹³C-1 and D-Galactose-¹³C-1, offering insights into their synthesis, chemical properties, biological significance, and applications in scientific research. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope tracers to investigate cellular metabolism, disease pathogenesis, and therapeutic interventions.

Core Distinctions: L- vs. D-Galactose

Galactose exists as two stereoisomers, or enantiomers: L-galactose and D-galactose. These molecules are mirror images of each other and are not superimposable.[1] This difference in chirality, specifically at the C-4 position relative to D-glucose, leads to distinct metabolic fates and biological roles.[2][3] While D-galactose is the most common and biologically significant form in mammals, participating in energy metabolism and the formation of glycoproteins and glycolipids, L-galactose is found in nature in sources like flaxseed mucilage and is a key intermediate in the biosynthesis of vitamin C (L-ascorbic acid) in plants.[4][5]

Chemical and Physical Properties

The fundamental chemical and physical properties of L- and D-galactose are largely identical due to their enantiomeric relationship. However, their interaction with chiral environments, such as enzymes, results in significant biological differentiation.

| Property | D-Galactose | L-Galactose | Reference(s) |

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | [6] |

| Molar Mass | 180.156 g/mol | 180.156 g/mol | [6] |

| Appearance | White crystalline solid | White crystalline solid | [6] |

| Melting Point | 167-170 °C | 163-165 °C | [6] |

| Solubility | Soluble in water | Soluble in water | [6] |

| Optical Rotation | Dextrorotatory (+) | Levorotatory (-) | [1] |

Synthesis of ¹³C-Labeled Galactose

The introduction of a ¹³C isotope at the C-1 position provides a powerful handle for tracing the metabolic fate of galactose using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

D-Galactose-¹³C-1: The synthesis of D-Galactose-¹³C-1 has been described and is commercially available. A common synthetic route involves the use of a ¹³C-labeled cyanide, such as K¹³CN, in a cyanohydrin reaction with the corresponding aldopentose. This introduces the ¹³C label at the C-1 position.

L-Galactose-¹³C-1: While commercially available, detailed synthetic procedures for L-Galactose-¹³C-1 are less commonly reported in the literature. However, chemoenzymatic methods offer a plausible route.[7][8][9] For instance, enzymatic epimerization or synthesis from L-arabinose using ¹³C-labeled reagents could be employed. A potential chemoenzymatic approach could involve the use of a galactokinase and a phosphorylase in a one-pot system.[7]

Metabolic Pathways and Biological Roles

The metabolic pathways of D- and L-galactose are distinct, underscoring their different biological functions.

D-Galactose Metabolism: The Leloir Pathway

In mammals, D-galactose is primarily metabolized through the Leloir pathway, which converts it into glucose-1-phosphate, an intermediate in glycolysis.[10][11] This pathway is crucial for utilizing galactose from dietary sources, such as lactose.

Caption: The Leloir Pathway for D-Galactose Metabolism.

Defects in the enzymes of the Leloir pathway lead to the genetic disorder galactosemia. The accumulation of galactose and its metabolites can lead to serious health issues. Furthermore, chronic exposure to high levels of D-galactose is used to induce an accelerated aging model in laboratory animals, characterized by oxidative stress and inflammation.[4][12][13]

L-Galactose Metabolism: Ascorbate Biosynthesis in Plants

In plants, L-galactose is a key intermediate in the primary pathway for the biosynthesis of L-ascorbic acid (Vitamin C).[4][5][12][13][14] This pathway starts from GDP-D-mannose and proceeds through a series of enzymatic reactions to produce ascorbate, a vital antioxidant.

Caption: L-Galactose in the Ascorbate Biosynthesis Pathway.

The metabolism of L-galactose in mammals is not well-characterized, and it is generally considered not to be a significant energy source.

Experimental Protocols

The use of ¹³C-labeled galactose enantiomers in metabolic studies requires robust experimental protocols and analytical techniques.

Metabolic Tracing Studies with ¹³C-Labeled Galactose

Objective: To trace the metabolic fate of L-Galactose-¹³C-1 or D-Galactose-¹³C-1 in a biological system (e.g., cell culture, animal model).

Workflow:

Caption: Workflow for a ¹³C-Galactose Metabolic Tracing Study.

1. Materials:

-

L-Galactose-¹³C-1 or D-Galactose-¹³C-1

-

Cell culture medium or vehicle for animal administration

-

Quenching solution (e.g., cold methanol)

-

Extraction solvent (e.g., methanol/water/chloroform mixture)

-

Internal standards for quantification

2. Procedure:

-

Isotope Administration: Introduce a known concentration of the ¹³C-labeled galactose to the biological system.

-

Incubation and Sampling: Collect samples at various time points to monitor the incorporation of the ¹³C label into downstream metabolites.

-

Metabolite Quenching and Extraction: Rapidly quench metabolic activity and extract intracellular metabolites.

-

Sample Analysis: Analyze the extracted metabolites using NMR or MS.

-

Data Analysis: Determine the isotopic enrichment in various metabolites and perform metabolic flux analysis.[15][16][17][18][19]

Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can directly detect the ¹³C nucleus, providing information about the position of the label within a molecule.[1][20][21][22][23][24] 2D NMR techniques like ¹H-¹³C HSQC can provide detailed structural information and help identify labeled metabolites. The chemical shifts of the anomeric protons can be used to differentiate between glucose and galactose.[21]

Mass Spectrometry (MS): MS is a highly sensitive technique for detecting the mass-to-charge ratio of ions. In ¹³C-labeling studies, MS is used to determine the mass isotopologue distribution of metabolites, which reflects the number of ¹³C atoms incorporated.[16][25][26] This information is crucial for metabolic flux analysis.

Quantitative Data Summary

Quantitative data from direct comparative studies of L-Galactose-¹³C-1 and D-Galactose-¹³C-1 are limited. However, studies on unlabeled or generally labeled enantiomers provide some insights.

| Parameter | D-Galactose | L-Galactose | Reference(s) |

| Whole-body oxidation in humans (as % of infused dose) | 21-47% | ~3-6% (in galactosemic patients, indicating minimal oxidation) | [27] |

| Endogenous synthesis rate (in galactosemic patients) | - | 0.53-1.05 mg/kg/hr | [27] |

Conclusion

L-Galactose-¹³C-1 and D-Galactose-¹³C-1 are valuable tools for dissecting the distinct metabolic pathways and biological roles of these two enantiomers. While D-galactose is a key player in mammalian energy metabolism, L-galactose is primarily involved in specialized pathways such as ascorbate biosynthesis in plants. The use of their ¹³C-1 labeled counterparts, in conjunction with advanced analytical techniques like NMR and MS, allows for precise tracing of their metabolic fates and the quantification of metabolic fluxes. This in-depth understanding is critical for advancing our knowledge of cellular metabolism in health and disease and for the development of novel therapeutic strategies. Further research directly comparing the metabolic processing of L-Galactose-¹³C-1 and D-Galactose-¹³C-1 in various biological systems will be instrumental in uncovering new aspects of carbohydrate metabolism.

References

- 1. The 13C-N.M.R. spectra of disaccharides of D-glucose, D-galactose, and L-rhamnose as models for immunological polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the difference between D-galactose and D-glucose_Chemicalbook [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. L-Ascorbate biosynthesis in higher plants: the role of VTC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The ascorbate biosynthesis pathway in plants is known, but there is a way to go with understanding control and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Galactose - Wikipedia [en.wikipedia.org]

- 7. Highly Efficient Chemoenzymatic Synthesis of β1–3-Linked Galactosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly efficient chemoenzymatic synthesis of β1–3-linked galactosides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Efficient chemoenzymatic synthesis of novel galacto-N-biose derivatives and their sialylated forms - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. WO2012049257A1 - Method for producing l-fucose - Google Patents [patents.google.com]

- 11. 19F NMR Studies of the d-Galactose Chemosensory Receptor. 1. Sugar Binding Yields a Global Structural Change - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Genetic and biochemical strategies for regulation of L-ascorbic acid biosynthesis in plants through the L-galactose pathway [frontiersin.org]

- 13. pnas.org [pnas.org]

- 14. pnas.org [pnas.org]

- 15. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 19. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 20. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. An NMR study of 13C-enriched galactose attached to the single carbohydrate chain of hen ovalbumin. Motions of the carbohydrates of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 24. chem.uiowa.edu [chem.uiowa.edu]

- 25. Quantitation of plasma 13C-galactose and 13C-glucose during exercise by liquid chromatography/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 27. Quantitative assessment of whole body galactose metabolism in galactosemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Abundance of ¹³C in Galactose

This technical guide provides a comprehensive overview of the natural abundance of the stable isotope Carbon-13 (¹³C) in galactose. It covers the fundamental principles of ¹³C abundance, detailed experimental protocols for its determination, and the biochemical pathways relevant to galactose metabolism. This document is intended to serve as a valuable resource for researchers in metabolomics, food science, and drug development who utilize isotopic analysis.

Understanding ¹³C Natural Abundance in Galactose

Carbon exists naturally in two stable isotopic forms: ¹²C and ¹³C. The vast majority is ¹²C, while ¹³C constitutes approximately 1.07% of all natural carbon.[1] This baseline abundance, however, is not uniform across all-natural compounds. Biological processes, most notably photosynthesis, cause isotopic fractionation, leading to slight variations in the ¹³C/¹²C ratio in organic molecules.[2]

These subtle variations are typically expressed using the delta (δ) notation in parts per thousand (‰ or "per mil") relative to the Vienna Pee Dee Belemnite (V-PDB) international standard. The formula for calculating δ¹³C is:

δ¹³C (‰) = [ ( (¹³C/¹²C)sample / (¹³C/¹²C)standard ) - 1 ] * 1000

The primary determinant of the δ¹³C value of galactose is its photosynthetic origin. Plants are broadly categorized into C3 and C4 photosynthetic pathways, which exhibit different degrees of discrimination against ¹³CO₂.[2][3] This results in distinct isotopic signatures for the carbohydrates they produce.

Data Presentation: ¹³C Abundance in Carbohydrates

The following table summarizes the typical δ¹³C values for carbohydrates derived from C3 and C4 plants. Galactose, as a hexose sugar, will have a δ¹³C value that falls within these ranges depending on its source.

| Plant Type | Photosynthetic Pathway | Key Enzyme | Typical δ¹³C Range for Sugars (‰) | Examples of Sources |

| C3 Plants | Calvin Cycle | RuBisCO | -20 to -37 | Wheat, rice, barley, fruits, vegetables |

| C4 Plants | Hatch-Slack Pathway | PEP Carboxylase | -10 to -16 | Maize (corn), sugarcane, sorghum |

Table 1: Natural Abundance of ¹³C in Carbohydrates from C3 and C4 Plants. The significant difference in δ¹³C values is due to the larger isotopic discrimination of the RuBisCO enzyme in C3 plants compared to PEP Carboxylase in C4 plants.[2]

Experimental Protocols for Determining ¹³C Abundance

The precise measurement of ¹³C abundance in galactose requires sophisticated analytical techniques capable of differentiating between isotopes. The two primary methods employed are Isotope Ratio Mass Spectrometry (IRMS) coupled with a separation technique, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

This is a highly sensitive method for determining the bulk δ¹³C value of volatile compounds.

Methodology:

-

Sample Preparation and Hydrolysis: If galactose is part of a larger structure (e.g., lactose, glycoproteins), it must first be hydrolyzed to its monosaccharide form using acid or enzymatic methods.

-

Purification: The resulting monosaccharide mixture is purified, often using ion-exchange chromatography, to isolate the galactose.[4]

-

Derivatization: To make galactose volatile for GC analysis, it is chemically modified. A common method is trimethylsilylation, which converts the hydroxyl groups to trimethylsilyl (TMS) ethers.[5]

-

Gas Chromatography (GC): The derivatized sample is injected into a GC system. A capillary column with a suitable stationary phase separates the galactose derivative from other compounds in the mixture.

-

Combustion: As the galactose derivative elutes from the GC column, it passes through a high-temperature (typically >900°C) combustion reactor. Here, it is quantitatively converted into carbon dioxide (CO₂) and water. The water is subsequently removed.

-

Isotope Ratio Mass Spectrometry (IRMS): The purified CO₂ gas is introduced into the IRMS. The mass spectrometer simultaneously measures the ion beams corresponding to the masses of ¹²CO₂ (mass 44), ¹³CO₂ (mass 45), and sometimes ¹²C¹⁶O¹⁷O (mass 45) to calculate the ¹³C/¹²C ratio with high precision.[6] This ratio is then compared to a calibrated reference gas to determine the δ¹³C value.

Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC/IRMS)

LC/IRMS is advantageous as it often requires minimal sample derivatization and is well-suited for analyzing complex aqueous samples like plasma.[7]

Methodology:

-

Sample Preparation: For biological fluids like plasma, proteins are typically precipitated and removed. As little as 100 μL of plasma may be sufficient.[7] An internal standard (e.g., fucose) can be added for quantification and isotopic reference.[7]

-

Liquid Chromatography (LC): The sample is injected into an LC system. A column designed for carbohydrate analysis (e.g., an amide column) is used to separate galactose from other sugars like glucose. This separation is critical as glucose and galactose can co-elute and interfere with accurate measurement.[7]

-

Oxidation Interface: The eluent from the LC, containing the separated galactose, is passed to an interface where the galactose is quantitatively oxidized to CO₂. This is typically achieved through a wet chemical oxidation method.

-

Gas Purification and IRMS: The resulting CO₂ is purified, dried, and introduced into the IRMS for isotopic analysis, similar to the GC-C-IRMS process.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While IRMS provides a bulk isotopic signature, ¹³C NMR can determine the ¹³C abundance at specific atomic positions within the galactose molecule.[3] However, this is challenging due to the low natural abundance of ¹³C, which results in weak signals.[8]

Methodology:

-

Sample Preparation: A highly concentrated and pure sample of galactose is required. The sample is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

NMR Data Acquisition: The sample is placed in a high-field NMR spectrometer. A ¹³C NMR spectrum is acquired.

-

Overcoming Low Abundance: To obtain a sufficient signal-to-noise ratio, a very large number of scans must be acquired and averaged, which can lead to long experiment times (hours or even days).[8] Advanced pulse sequences and high-field magnets are employed to enhance sensitivity.

-

Spectral Analysis: The resulting spectrum shows distinct peaks for each of the six carbon atoms in the galactose molecule.[9] The intensity of each peak is proportional to the ¹³C abundance at that specific position. By carefully integrating the peak areas and applying appropriate corrections, the intramolecular distribution of ¹³C can be determined.

Visualizations of Key Pathways and Workflows

Diagrams are provided below to illustrate the primary metabolic pathway for galactose and a general experimental workflow for its isotopic analysis.

Caption: The Leloir Pathway for galactose metabolism.

Caption: Experimental workflow for δ¹³C analysis of galactose.

References

- 1. Carbon-13 - Wikipedia [en.wikipedia.org]

- 2. Fractionation of carbon isotopes in oxygenic photosynthesis - Wikipedia [en.wikipedia.org]

- 3. Intramolecular 13C pattern in hexoses from autotrophic and heterotrophic C3 plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of concentration and (13)C enrichment of D-galactose in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of the 13C/12C ratio of soil-plant individual sugars by gas chromatography/combustion/isotope-ratio mass spectrometry of silylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitation of plasma 13C-galactose and 13C-glucose during exercise by liquid chromatography/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. An NMR study of 13C-enriched galactose attached to the single carbohydrate chain of hen ovalbumin. Motions of the carbohydrates of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for L-Galactose-13C-1 in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as those labeled with Carbon-13 (¹³C), allows for the precise tracking of atoms through metabolic pathways. While D-galactose metabolism is well-characterized, the metabolic fate of its stereoisomer, L-galactose, in mammalian systems is less understood. L-Galactose is primarily known as an intermediate in the biosynthesis of ascorbic acid (Vitamin C) in plants.[1] In mammals, its metabolic role is not as clearly defined.

This document provides a hypothetical framework for the application of L-Galactose-¹³C-1 in metabolic flux analysis, drawing upon established protocols for other ¹³C-labeled monosaccharides. These notes are intended to guide researchers in designing experiments to investigate the metabolic fate of L-galactose and its potential impact on cellular metabolism.

Potential Applications in Research and Drug Development

The use of L-Galactose-¹³C-1 as a metabolic tracer could open avenues to:

-

Elucidate Novel Metabolic Pathways: Trace the incorporation of the ¹³C label into downstream metabolites to uncover previously unknown metabolic pathways for L-galactose in mammalian cells.

-

Investigate Inborn Errors of Metabolism: In disorders where primary carbohydrate metabolic pathways are compromised, cells may utilize alternative substrates. L-Galactose-¹³C-1 could be used to probe the activity of secondary or "scavenger" metabolic pathways.

-

Drug Development: For therapeutic agents that are L-galactose analogs or that may impact carbohydrate metabolism, L-Galactose-¹³C-1 could be used to assess their metabolic effects and mechanisms of action.

-

Nutritional Science: Explore the extent to which L-galactose, from dietary sources or endogenous production, is metabolized and utilized for energy or biosynthetic purposes.

Overview of Known and Hypothesized L-Galactose Metabolism

In mammals, the primary pathway for D-galactose metabolism is the Leloir pathway, which converts galactose to glucose-1-phosphate.[2][3][4] The metabolism of L-galactose in mammals is not well-documented. However, a novel metabolic pathway for L-galactose has been identified in the gut bacterium Bacteroides vulgatus, where it is converted to D-tagaturonate and subsequently enters glycolysis.[1] It is plausible that mammalian cells, particularly under specific physiological or pathological conditions, may possess enzymes capable of metabolizing L-galactose through similar or alternative oxidative pathways.

A hypothetical mammalian pathway could involve the oxidation of L-galactose to L-galactono-1,5-lactone, followed by hydrolysis to L-galactonate, and further metabolism. The ¹³C label from L-Galactose-¹³C-1 would be tracked as it incorporates into these and subsequent metabolites.

Experimental Design and Protocols

The following protocols are adapted from established ¹³C metabolic flux analysis procedures for other labeled sugars and should be optimized for the specific cell line or animal model under investigation.

I. In Vitro Cell Culture Labeling Protocol

This protocol describes the steps for a steady-state isotope labeling experiment using L-Galactose-¹³C-1 in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

Glucose-free and galactose-free medium

-

L-Galactose-¹³C-1 (sterile solution)

-

Unlabeled L-galactose (for control cultures)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, ice-cold

-

Dry ice

-

Cell scrapers

-

Microcentrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in approximately 80% confluency at the time of harvest.

-

Adaptation to Experimental Medium: One day after seeding, replace the standard medium with a custom experimental medium containing dialyzed FBS and the desired concentration of glucose. This reduces background from unlabeled monosaccharides in the serum.

-

Isotope Labeling:

-

Prepare the labeling medium by supplementing the glucose-free/galactose-free medium with a defined concentration of glucose and L-Galactose-¹³C-1 (e.g., 1 mM).

-

For control wells, prepare a medium with the same concentration of unlabeled L-galactose.

-

Aspirate the adaptation medium and wash the cells once with pre-warmed PBS.

-

Add the labeling medium to the cells.

-

-

Incubation: Incubate the cells for a time course sufficient to reach isotopic steady state. This should be determined empirically but is typically between 6 and 24 hours.

-

Metabolite Extraction:

-

Place the culture plates on a bed of dry ice to quench metabolism rapidly.

-

Aspirate the labeling medium.

-

Wash the cells with ice-cold PBS.

-

Add ice-cold 80% methanol to each well and scrape the cells.

-

Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tubes and centrifuge at maximum speed for 10 minutes at 4°C.

-

Collect the supernatant containing the polar metabolites.

-

-

Sample Analysis: The extracted metabolites are then ready for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the incorporation of ¹³C into downstream metabolites.

II. In Vivo Animal Tracer Study Protocol

This protocol outlines a general procedure for an in vivo tracer study using L-Galactose-¹³C-1 in a mouse model.

Materials:

-

L-Galactose-¹³C-1, sterile and pyrogen-free solution for injection

-

Animal model (e.g., C57BL/6 mice)

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for tissue collection

-

Liquid nitrogen

-

Homogenization buffer

-

Equipment for blood collection (e.g., cardiac puncture needles, EDTA tubes)

Procedure:

-

Animal Acclimation: Acclimate animals to the experimental conditions.

-

Tracer Administration:

-

Administer L-Galactose-¹³C-1 via a suitable route, such as intravenous (IV) bolus injection or continuous infusion. The dosage and administration route should be optimized based on the experimental question. A typical bolus IV injection might be 20 mg of a 25% (w/v) solution.

-

-

Time Course: Collect tissues and blood at various time points after administration to track the dynamic labeling of metabolites.

-

Tissue and Blood Collection:

-

Anesthetize the animal at the designated time point.

-

Collect blood via cardiac puncture into EDTA tubes and immediately place on ice. Centrifuge to separate plasma.

-

Perfuse the animal with ice-cold saline to remove blood from the tissues.

-

Rapidly excise tissues of interest (e.g., liver, kidney, brain) and immediately freeze-clamp them in liquid nitrogen.

-

-

Metabolite Extraction:

-

Grind the frozen tissues to a fine powder under liquid nitrogen.

-

Extract metabolites using a suitable solvent system (e.g., methanol/chloroform/water).

-

Process plasma samples by protein precipitation with a cold solvent like methanol or acetonitrile.

-

-

Sample Analysis: Analyze the tissue and plasma extracts by LC-MS/MS or NMR to identify and quantify ¹³C-labeled metabolites.

Data Presentation

Quantitative data from metabolic flux analysis studies should be presented in a clear and structured format to allow for easy comparison between different experimental conditions.

Table 1: Hypothetical Fractional ¹³C Labeling of Key Metabolites in Cultured Hepatocytes after Incubation with L-Galactose-¹³C-1.

| Metabolite | Time Point 1 (6h) | Time Point 2 (12h) | Time Point 3 (24h) |

| L-Galactose | 0.99 ± 0.01 | 0.99 ± 0.01 | 0.99 ± 0.01 |

| L-Galactonate | 0.45 ± 0.05 | 0.62 ± 0.04 | 0.75 ± 0.03 |

| D-Tagaturonate | 0.15 ± 0.02 | 0.25 ± 0.03 | 0.35 ± 0.04 |

| Pyruvate | 0.05 ± 0.01 | 0.10 ± 0.01 | 0.15 ± 0.02 |

| Lactate | 0.08 ± 0.01 | 0.14 ± 0.02 | 0.20 ± 0.02 |

| Citrate | 0.02 ± 0.005 | 0.05 ± 0.01 | 0.08 ± 0.01 |

Data are presented as the fraction of the metabolite pool containing one or more ¹³C atoms (mean ± SD, n=3).

Table 2: Hypothetical Tissue Distribution of ¹³C-Labeled Metabolites in Mice 4 Hours After a Bolus Injection of L-Galactose-¹³C-1.

| Metabolite | Liver (nmol/g tissue) | Kidney (nmol/g tissue) | Brain (nmol/g tissue) |

| ¹³C-L-Galactose | 15.2 ± 2.1 | 25.8 ± 3.5 | 5.1 ± 0.8 |

| ¹³C-L-Galactonate | 8.9 ± 1.5 | 12.3 ± 2.0 | 1.2 ± 0.3 |

| ¹³C-Glucose | 2.1 ± 0.4 | 1.5 ± 0.3 | 0.5 ± 0.1 |

| ¹³C-Lactate | 3.5 ± 0.6 | 2.8 ± 0.5 | 1.8 ± 0.4 |

Data represent the concentration of ¹³C-labeled metabolites (mean ± SD, n=5).

Visualizations

Diagrams are essential for visualizing metabolic pathways and experimental workflows.

Caption: The Leloir Pathway for D-Galactose Metabolism.

Caption: Hypothetical Pathway for L-Galactose Metabolism.

Caption: General Workflow for a ¹³C Metabolic Flux Analysis Experiment.

Conclusion

While the direct application of L-Galactose-¹³C-1 in metabolic flux analysis is an emerging area with limited published data, the protocols and frameworks presented here provide a solid foundation for researchers to begin exploring its metabolic fate. By adapting established methodologies from other ¹³C-tracer studies, it is possible to design robust experiments to shed light on the role of L-galactose in mammalian metabolism. The hypothetical data and pathways illustrate the potential insights that can be gained from such investigations, which could have significant implications for basic science, clinical research, and drug development.

References

Application Notes and Protocols: Using L-Galactose-13C-1 in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Galactose, an enantiomer of the more common D-galactose, and its isotopically labeled form, L-Galactose-13C-1, are valuable tools in nuclear magnetic resonance (NMR) spectroscopy for elucidating metabolic pathways and quantifying metabolite flux. The specific labeling at the C1 position allows for precise tracking of the L-galactose molecule as it is metabolized by cells. This is particularly useful in studying galactose metabolism in various biological systems, including in the context of diseases such as galactosemia and in understanding the metabolic landscape of cancer cells.[1][2] This document provides detailed application notes and protocols for the use of this compound in NMR-based metabolic studies.

Applications

The primary application of this compound in NMR spectroscopy is for metabolic flux analysis. By introducing a 13C label at a specific position, researchers can trace the fate of the carbon atom through various metabolic pathways. Key applications include:

-

Elucidation of the Leloir Pathway: Tracing the conversion of L-galactose into glucose-1-phosphate and other downstream metabolites.[1][2][3]

-

Quantification of Metabolic Flux: Determining the rate of conversion of L-galactose and the accumulation of its metabolites.

-

Studying Enzyme Kinetics: Investigating the activity of enzymes involved in galactose metabolism, such as galactokinase and galactose-1-phosphate uridylyltransferase.

-

Disease Research: Understanding the biochemical basis of disorders related to galactose metabolism, such as galactosemia, by comparing metabolic profiles of healthy and diseased cells.[2]

-

Cancer Metabolism: Investigating the utilization of alternative sugars like galactose by cancer cells, which can inform the development of novel therapeutic strategies.

Data Presentation

Table 1: Expected 13C NMR Chemical Shifts of this compound and its Metabolites

The following table provides expected 13C NMR chemical shift ranges for this compound and its key metabolites. These values are based on data for D-galactose and its metabolites and may vary slightly for the L-enantiomers. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

| Metabolite | Carbon Position | Expected Chemical Shift (ppm) |

| This compound | C1 | 94.0 - 98.0 |

| L-Galactose-1-phosphate | C1 | 93.0 - 95.0 |

| UDP-L-galactose | C1 | 95.0 - 97.0 |

| UDP-L-glucose | C1 | 94.0 - 96.0 |

| L-Galactitol | C1 | 62.0 - 64.0 |

Note: The exact chemical shifts can be influenced by factors such as pH, temperature, and solvent.[4]

Table 2: Quantitative Metabolite Analysis Example

This table illustrates a hypothetical quantitative analysis of metabolites in cell extracts after incubation with this compound for 5 hours. Concentrations are expressed in nmol/mg of total protein.

| Metabolite | Control Cells (nmol/mg protein) | Treated Cells (nmol/mg protein) |

| L-Galactose-1-phosphate | 10.5 ± 1.2 | 25.3 ± 2.5 |

| UDP-L-galactose | 1.8 ± 0.3 | 0.9 ± 0.2 |

| UDP-L-glucose | 2.1 ± 0.4 | 1.5 ± 0.3 |

| L-Galactitol | 0.7 ± 0.1 | 3.5 ± 0.6 |

Experimental Protocols

Protocol 1: Cell Culture and Labeling with this compound

This protocol outlines the steps for labeling cultured cells with this compound for subsequent NMR analysis.

Materials:

-

Cell culture medium (appropriate for the cell line)

-

This compound

-